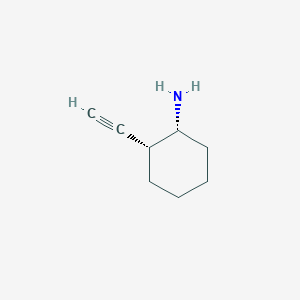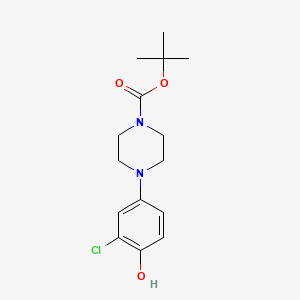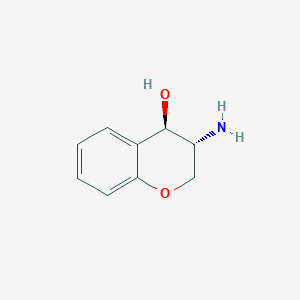
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to a propane-1,3-dione backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 3-fluorobenzaldehyde in the presence of a base to form the intermediate product, which is then subjected to further reactions to yield the final compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione can be compared with similar compounds such as:
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione: This compound has a similar structure but with the fluorine atom at the 4-position of the phenyl ring.
1-Cyclopropyl-3-(2-fluorophenyl)propane-1,3-dione: Here, the fluorine atom is at the 2-position, which can affect its chemical reactivity and biological activity.
The unique positioning of the fluorine atom in this compound contributes to its distinct properties and applications.
Eigenschaften
Molekularformel |
C12H11FO2 |
|---|---|
Molekulargewicht |
206.21 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(3-fluorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C12H11FO2/c13-10-3-1-2-9(6-10)12(15)7-11(14)8-4-5-8/h1-3,6,8H,4-5,7H2 |
InChI-Schlüssel |
DNUNFNOQLJHXGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)CC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



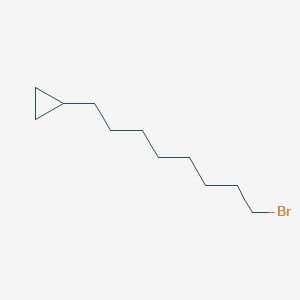
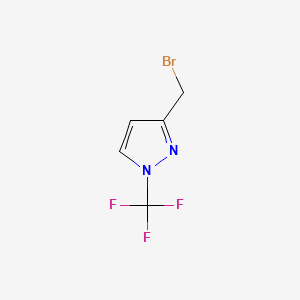
![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
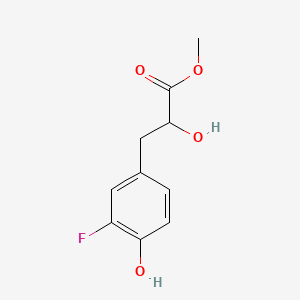

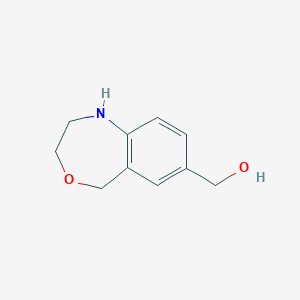
![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)

![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
